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These application notes provide a comprehensive overview and detailed protocols for the

deposition of iridium (Ir) and iridium oxide (IrO₂) thin films using magnetron sputtering. This

technique is crucial for a variety of advanced applications due to iridium's unique properties,

including high melting point, excellent chemical stability, superior oxidation resistance, and high

electrical conductivity.[1][2]

Applications of Sputtered Iridium Thin Films
Iridium thin films are integral to a range of high-performance applications across various

scientific and industrial fields.

Biomedical Electrodes: Due to their excellent biocompatibility, corrosion resistance, and high

charge injection capacity, iridium and iridium oxide films are widely used for neural

stimulation and recording electrodes.[3][4][5] Sputtered iridium oxide films (SIROFs) are

particularly noted for their potential in these applications.[6]

High-Temperature Applications: The high melting point and thermal stability of iridium make

it an ideal material for applications in extreme environments.[7] This includes protective

coatings for materials like carbon composites and rocket thrusters, as well as for high-

temperature thermocouples.[1][7][8] Iridium films have shown stability at temperatures up to

650°C, with degradation through oxidation occurring at 700°C and above.[9]
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Microelectronics: Iridium's high work function and stability make it a suitable material for

Schottky barrier contacts in devices like AlGaN/GaN High Electron Mobility Transistors

(HEMTs).[10] It also serves as a stable diffusion barrier.[10]

Optical Coatings: The refractory nature of iridium makes it useful for high-performance

optical devices, including those operating in the X-ray spectrum.[11]

Catalysis: Magnetron sputtered iridium-ruthenium thin films are being explored as catalysts

for the oxygen evolution reaction in Proton Exchange Membrane Water Electrolyzers (PEM-

WE).[12]

Magnetron Sputtering of Iridium: An Overview
Magnetron sputtering is a physical vapor deposition (PVD) technique used to deposit thin films

of a material onto a substrate.[13] The process involves bombarding a target of the desired

material (in this case, iridium) with energetic ions, typically from an inert gas like argon, within

a vacuum chamber.[13] This causes atoms to be "sputtered" from the target, which then

deposit onto the substrate, forming a thin film. The use of magnets behind the target helps to

confine the plasma close to the target, increasing the ionization efficiency and deposition rate.

[13][14] Both Direct Current (DC) and Radio Frequency (RF) power sources can be used for

sputtering iridium.

A general workflow for iridium thin film deposition is outlined below:
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General workflow for iridium thin film deposition.

Experimental Protocols
DC Magnetron Sputtering of Iridium Thin Films
This protocol is based on the deposition of smooth iridium films on SiO₂ substrates.[15]

3.1.1. Materials and Equipment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b1218956?utm_src=pdf-body-img
https://www.benchchem.com/product/b1218956?utm_src=pdf-body
https://www.benchchem.com/product/b1218956?utm_src=pdf-body
https://www.benchchem.com/product/b1218956?utm_src=pdf-body
https://jsciences.ut.ac.ir/article_31648.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sputtering System: DC magnetron sputtering system with a cryopump.

Target: High purity (99.8%) iridium target.[16]

Substrates: Super polished fused silica (SiO₂) or other suitable substrates.

Sputtering Gas: Ultra-high purity argon (Ar).

Adhesion Layer (optional): Chromium (Cr) target for depositing an adhesion layer.[16]

3.1.2. Protocol:

Substrate Preparation:

Thoroughly clean the substrates using a standard cleaning procedure (e.g., sequential

sonication in acetone, isopropanol, and deionized water).

Dry the substrates with nitrogen gas.

An optional O₂ plasma clean can be performed to remove any remaining organic

contaminants.[17]

System Preparation:

Load the cleaned substrates into the sputtering chamber.

Pump the chamber down to a base pressure of approximately 5 x 10⁻⁷ Torr or lower to

minimize contamination.[10][16]

Adhesion Layer Deposition (Optional):

If required for improved adhesion, deposit a thin (e.g., 24 nm) chromium layer prior to

iridium deposition.[16]

Pre-sputter the chromium target for ~10 minutes with the substrate shutter closed to clean

the target surface.[16]

Deposit the chromium layer at the desired parameters.
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Iridium Deposition:

Pre-sputter the iridium target for approximately 10 minutes with the substrate shutter

closed.[1][16]

Introduce ultra-high purity argon gas into the chamber and set the desired working

pressure.

Apply DC power to the iridium target to initiate the plasma and begin deposition.

Deposit the iridium film to the desired thickness. The deposition rate will depend on the

specific sputtering parameters.

Allow the substrates to cool before venting the chamber.

RF Magnetron Sputtering of Iridium Thin Films
This protocol is based on studies investigating the influence of RF power and argon pressure

on film properties.[1][2][18]

3.2.1. Materials and Equipment:

Sputtering System: RF magnetron sputtering system (e.g., operating at 13.56 MHz).[10]

Target: High purity iridium target.

Substrates: Silicon wafers, quartz glass, or other appropriate substrates.[10]

Sputtering Gas: High purity argon (Ar).

3.2.2. Protocol:

Substrate and System Preparation: Follow steps 1 and 2 from the DC sputtering protocol. A

base pressure of 5E-4 Pa is recommended.[10]

Iridium Deposition:

Pre-sputter the iridium target for 10 minutes with the substrate shutter closed.[1]
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Introduce argon gas and set the working pressure in the range of 10–40 mTorr.[1][18]

Apply RF power to the target. Power densities can range from 3.5 to 6.5 W/cm².[1][2]

Deposit the film to the desired thickness. Deposition rates are typically in the range of 1.1

to 1.55 Å/s, decreasing with increasing argon pressure.[1]

The substrate holder can be kept at a floating potential and may be static or rotated during

deposition.[10]

After deposition, turn off the RF power and gas flow, and allow the system to cool before

venting.

Influence of Sputtering Parameters on Film
Properties
The properties of the deposited iridium films are highly dependent on the sputtering

parameters. Understanding these relationships is crucial for tailoring the film for a specific

application.
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Influence of sputtering parameters on film properties.

4.1. Argon Pressure:

The working gas pressure is a critical parameter that significantly affects the film's stress and

resistivity.[1][18]

Low Pressure: At lower argon pressures, the sputtered atoms have higher kinetic energy,

leading to a denser film structure through a "peening" effect.[10] This generally results in

films with compressive stress and lower resistivity.[10]

High Pressure: At higher pressures, increased scattering of the sputtered atoms in the gas

phase reduces their energy upon arrival at the substrate.[1] This can lead to a more porous
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microstructure and the formation of voids, resulting in films with tensile stress and higher

resistivity.[11][17]

4.2. Sputtering Power:

The sputtering power density also influences the film properties. Increasing the power density

can lead to a densification of the film, which is reflected in higher compressive stress.[2]

4.3. Target-to-Substrate Distance:

This parameter affects the deposition homogeneity and the energy of the depositing atoms. A

shorter distance can increase the thermal load on the substrate but may also improve

conformity.[10] The pressure at which the stress transitions from compressive to tensile is also

dependent on the target-to-substrate distance.[10]

Quantitative Data Summary
The following tables summarize the quantitative data on the relationship between sputtering

parameters and iridium thin film properties as reported in the literature.

Table 1: Effect of Argon Pressure on Iridium Film Properties (RF Sputtering at 5 W/cm²)[1][2]

[18]

Argon Pressure
(mTorr)

Film Stress Resistivity (μΩ·cm)
Deposition Rate
(Å/s)

10.5
Highly Compressive

(~2 GPa)
Low ~1.55

22.8 Near-Zero ~17 (Lowest) -

25.5
Highly Tensile (~1.2

GPa)
- -

36.0 Tensile
Increases by a factor

of ~5 from 22.8 mTorr
~1.1

Table 2: Effect of RF Power Density on Iridium Film Properties (at 22.8 mTorr Ar Pressure)[1]

[2]
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Power Density (W/cm²) Film Stress

3.7 Tensile (~1230 MPa)

5.0 Slightly Compressive (~240 MPa)

6.2 Compressive (~2280 MPa)

Table 3: RF Sputtering Parameters for AlGaN/GaN HEMT Gate Technology[10]

Parameter Value Resulting Film Property

RF Power 200 W (0.88 W/cm²) -

Argon Pressure 2.8 Pa
Compressive Stress (-364

MPa)

Target-to-Substrate Distance 100 mm -

Deposition Mode Static -

Characterization of Iridium Thin Films
A variety of techniques can be used to characterize the properties of the deposited iridium
films:

Surface Morphology and Roughness: Atomic Force Microscopy (AFM) and Scanning

Electron Microscopy (SEM).[15][17]

Crystallographic Structure: X-ray Diffraction (XRD).[2] All deposited Ir films are typically

polycrystalline with a preferred (111) orientation.[1][18]

Electrical Resistivity: Four-point probe measurements.[11]

Film Stress: Measured by analyzing the curvature of the substrate post-deposition.

Optical Constants: Variable Angle Spectroscopic Ellipsometry (VASE).[15]
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Composition (for IrO₂): X-ray Photoelectron Spectroscopy (XPS) and Rutherford

Backscattering Spectroscopy (RBS).[19]

By carefully controlling the magnetron sputtering deposition parameters, it is possible to

produce high-quality iridium and iridium oxide thin films with tailored properties for a wide

range of demanding applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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